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Compound of Interest

Compound Name: Difuroyl Disulfide

Cat. No.: B12302429 Get Quote

Introduction

This technical guide provides an in-depth analysis of the spectroscopic properties of the

compound with CAS number 4437-20-1, identified as Difurfuryl disulfide. The document is

intended for researchers, scientists, and professionals in the field of drug development and

analytical chemistry. It details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopic data, outlines the experimental protocols for these analyses, and

presents a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic Data
The following sections present the quantitative NMR and FTIR data for Difurfuryl disulfide in

structured tables for clear interpretation and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of Difurfuryl disulfide provides information about the chemical

environment of the hydrogen atoms in the molecule. The data, acquired in a deuterated

chloroform (CDCl₃) solvent, is summarized below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 Doublet of Doublets 2H H5

6.31 Doublet of Doublets 2H H4

6.22 Doublet of Doublets 2H H3

3.75 Singlet 4H Methylene (-CH₂-)

Table 1: ¹H NMR spectral data of Difurfuryl disulfide.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum reveals the different carbon environments within the Difurfuryl disulfide

molecule. The data presented was also obtained using deuterated chloroform (CDCl₃) as the

solvent.

Chemical Shift (δ) ppm Assignment

151.7 C2

142.6 C5

110.7 C4

108.5 C3

31.8 Methylene (-CH₂-)

Table 2: ¹³C NMR spectral data of Difurfuryl disulfide.

FTIR (Fourier-Transform Infrared) Spectroscopy Data
The FTIR spectrum identifies the functional groups present in Difurfuryl disulfide based on the

absorption of infrared radiation at specific wavenumbers.
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Wavenumber (cm⁻¹) Intensity Assignment

3113 Weak C-H stretch (furan ring)

2925 Weak C-H stretch (methylene)

1504 Medium C=C stretch (furan ring)

1235 Medium C-O-C stretch (furan ring)

1012 Strong C-O stretch

740 Strong C-H out-of-plane bend

Table 3: FTIR spectral data of Difurfuryl disulfide.

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and FTIR spectra of Difurfuryl

disulfide.

NMR Spectroscopy Protocol
2.1.1. Sample Preparation:

Accurately weigh approximately 10-20 mg of Difurfuryl disulfide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and determine the multiplicities of the peaks.

2.1.3. ¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a

relaxation delay of 2-5 seconds.

Process the FID with an appropriate window function and Fourier transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FTIR Spectroscopy Protocol
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small drop of neat liquid Difurfuryl disulfide directly onto the center of the ATR

crystal.

2.2.2. Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant peaks.

Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of CAS

4437-20-1.
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Workflow for the spectroscopic analysis of CAS 4437-20-1.

To cite this document: BenchChem. [Spectroscopic Analysis of CAS 4437-20-1: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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